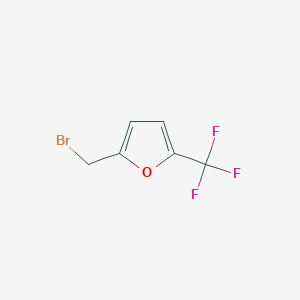

2-(Bromomethyl)-5-(trifluoromethyl)furan

Descripción

Propiedades

IUPAC Name |

2-(bromomethyl)-5-(trifluoromethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3O/c7-3-4-1-2-5(11-4)6(8,9)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHVBNGRNNVEMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383251 | |

| Record name | 2-(bromomethyl)-5-(trifluoromethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17515-77-4 | |

| Record name | 2-(bromomethyl)-5-(trifluoromethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Bromomethyl)-5-(trifluoromethyl)furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Bromomethyl)-5-(trifluoromethyl)furan: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of 2-(Bromomethyl)-5-(trifluoromethyl)furan. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique combination of a reactive bromomethyl group and an electron-withdrawing trifluoromethyl substituent on a furan (B31954) core. This document includes a summary of its physical and spectroscopic properties, detailed experimental protocols for its synthesis, and an exploration of its reactivity, particularly in nucleophilic substitution reactions.

Chemical and Physical Properties

This compound is a halogenated heterocyclic compound with the molecular formula C₆H₄BrF₃O. It typically appears as a colorless to pale yellow liquid or solid, a characteristic dependent on its purity. The presence of both a bromine atom and a trifluoromethyl group significantly influences its physical and chemical characteristics.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄BrF₃O | [1] |

| Molecular Weight | 228.99 g/mol | [1] |

| CAS Number | 17515-77-4 | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 38 °C (pressure not specified) | |

| Density (predicted) | 1.693 ± 0.06 g/cm³ | |

| Refractive Index | 1.45 | |

| Solubility | Slightly soluble in chloroform (B151607) and ethyl acetate |

Spectroscopic Data:

-

¹H NMR (CCl₄): Chemical shifts are observed for the protons on the furan ring and the bromomethyl group.[2]

-

¹³C NMR: The carbon spectrum provides information on the carbon framework of the molecule.

-

Infrared (IR): The IR spectrum reveals the characteristic vibrational frequencies of the functional groups present in the molecule.

-

Mass Spectrometry (MS): The mass spectrum confirms the molecular weight and provides insights into the fragmentation pattern of the compound.

Synthesis

The synthesis of this compound is typically achieved through the radical bromination of 2-methyl-5-(trifluoromethyl)furan (B133963).

Experimental Protocol: Synthesis of this compound

Materials:

-

2-methyl-5-(trifluoromethyl)furan

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(isobutyronitrile) (AIBN)

-

Chloroform (CHCl₃)

-

Water (H₂O)

-

Saturated saline solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of 2-methyl-5-(trifluoromethyl)furan in chloroform, add N-bromosuccinimide and a catalytic amount of 2,2'-azobis(isobutyronitrile).

-

Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete conversion (e.g., 15 minutes to several hours, reaction progress can be monitored by TLC or GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with chloroform.

-

Combine the organic layers and wash sequentially with water and saturated saline solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to yield this compound.

Caption: Synthetic workflow for this compound.

Reactivity

The reactivity of this compound is dominated by the presence of the bromomethyl group, which is an excellent electrophile for nucleophilic substitution reactions. The electron-withdrawing nature of the trifluoromethyl group at the 5-position further enhances the reactivity of the bromomethyl group by stabilizing the transition state of Sₙ2 reactions.

3.1. Nucleophilic Substitution Reactions

The primary carbon of the bromomethyl group is highly susceptible to backside attack by a wide range of nucleophiles. This versatility makes this compound a valuable intermediate for introducing the 5-(trifluoromethyl)furan-2-yl)methyl moiety into various molecular scaffolds.

Common nucleophiles that react with this compound include:

-

Amines (Primary and Secondary): To form the corresponding (5-(trifluoromethyl)furan-2-yl)methanamines.

-

Thiols: To yield thioethers.

-

Alcohols and Phenols: To produce ethers.

-

Carboxylates: To form esters.

-

Cyanide: To introduce a nitrile group, which can be further elaborated.

-

Azides: To form azides, which are precursors to amines or can be used in click chemistry.

Caption: Nucleophilic substitution reactions of the title compound.

Applications in Drug Discovery and Organic Synthesis

The unique structural features of this compound make it a valuable building block in the synthesis of complex organic molecules, particularly in the field of drug discovery. The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

This compound has been identified as a key intermediate in the synthesis of:

-

Liver X Receptor (LXR) Antagonists: LXRs are nuclear receptors that play a crucial role in the regulation of cholesterol, fatty acid, and glucose homeostasis. LXR antagonists are being investigated for the treatment of various metabolic disorders.

-

Matrix Metalloproteinase-13 (MMP-13) Inhibitors: MMP-13 is a key enzyme involved in the degradation of collagen in cartilage and is a therapeutic target for osteoarthritis.

The ability to readily introduce the (5-(trifluoromethyl)furan-2-yl)methyl moiety allows for the systematic modification of lead compounds to optimize their pharmacological properties.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a corrosive and flammable liquid and vapor. It causes severe skin burns and eye damage.

Recommended Personal Protective Equipment (PPE):

-

Safety goggles or face shield

-

Chemically resistant gloves

-

Protective clothing

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a highly versatile and reactive building block with significant potential in organic synthesis and medicinal chemistry. Its facile preparation and the high reactivity of the bromomethyl group, enhanced by the trifluoromethyl substituent, allow for its incorporation into a wide range of molecular structures. Its utility as an intermediate in the synthesis of potential therapeutics highlights its importance for researchers and scientists in the field of drug development. Careful handling and adherence to safety protocols are essential when working with this compound.

References

Technical Guide: 2-(Bromomethyl)-5-(trifluoromethyl)furan (CAS: 17515-77-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-5-(trifluoromethyl)furan is a key heterocyclic building block in medicinal chemistry and materials science.[1] Its unique structure, featuring a reactive bromomethyl group and an electron-withdrawing trifluoromethyl group on a furan (B31954) core, makes it a valuable intermediate for the synthesis of complex molecules with diverse biological activities. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of target compounds, making this reagent particularly attractive for drug discovery programs. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of therapeutic agents.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 17515-77-4 | |

| Molecular Formula | C₆H₄BrF₃O | [2] |

| Molecular Weight | 228.99 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 38 °C | [3] |

| Density | 1.693 ± 0.06 g/cm³ (Predicted) | [3] |

| Refractive Index | 1.45 | [3] |

| Solubility | Slightly soluble in Chloroform (B151607) and Ethyl Acetate | [3] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ: 4.46 (s, 2H), 6.45 (d, J = 3.8 Hz, 1H), 6.75 (d, J = 3.8 Hz, 1H) | [1] |

| IR (KBr pressed sheet) | νₘₐₓ/cm⁻¹: 1738, 1688, 1599, 1559 | [1] |

| ¹³C NMR | Data not explicitly found in the search results. Typical shifts for a furan ring are in the aromatic region, with the CH₂Br carbon appearing further downfield. The CF₃ carbon would appear as a quartet due to C-F coupling. | |

| Mass Spectrometry | Data not explicitly found in the search results. Fragmentation would likely involve the loss of Br, CH₂Br, and potentially the trifluoromethyl group. |

Synthesis and Reactivity

Synthesis of this compound

A common method for the synthesis of this compound is the radical bromination of 2-methyl-5-(trifluoromethyl)furan (B133963).

Reagents:

-

2-Methyl-5-(trifluoromethyl)furan

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(isobutyronitrile) (AIBN)

-

Chloroform

-

Water

-

Saturated saline solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 2-methyl-5-(trifluoromethyl)furan (4 g, 26.6 mmol) in chloroform (60 mL), add N-bromosuccinimide (5.2 g, 29.3 mmol) and AIBN (220 mg, 1.33 mmol).[1]

-

Heat the reaction mixture to reflux for 15 minutes.[1]

-

After completion of the reaction (monitored by TLC or GC), cool the solution to room temperature.

-

Pour the reaction mixture into water (200 mL) and extract with chloroform.

-

Combine the organic phases and wash sequentially with water and saturated saline solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Concentrate the solvent under reduced pressure to yield this compound.[1]

Reactivity

The primary mode of reactivity for this compound is nucleophilic substitution at the bromomethyl position. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the benzylic carbon, making it highly susceptible to attack by a wide range of nucleophiles.

Figure 1: General Nucleophilic Substitution Reaction.

Common nucleophiles include thiols, amines, alcohols, and carbanions. This reactivity is central to its application in building more complex molecular architectures.

Applications in Drug Discovery

This compound is a valuable precursor in the synthesis of potent and selective inhibitors for various therapeutic targets.

Matrix Metalloproteinase 13 (MMP-13) Inhibitors

MMP-13 is a key enzyme involved in the degradation of type II collagen, a major component of articular cartilage. Its overexpression is implicated in the pathogenesis of osteoarthritis.[4] Selective inhibitors of MMP-13 are therefore sought after as potential disease-modifying osteoarthritis drugs.

The synthesis of certain MMP-13 inhibitors involves the alkylation of a thiol-containing heterocyclic core with this compound or a similar electrophile.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. imreblank.ch [imreblank.ch]

- 3. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-(Bromomethyl)-5-(trifluoromethyl)furan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chemical compound 2-(Bromomethyl)-5-(trifluoromethyl)furan. Due to the limited availability of public domain experimental spectra for this specific molecule, this document combines available data with predicted spectroscopic characteristics and generalized experimental protocols. This guide is intended to assist researchers in the identification, characterization, and utilization of this compound in chemical synthesis and drug development.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₄BrF₃O

-

Molecular Weight: 228.99 g/mol [1]

-

CAS Number: 17515-77-4

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the available and predicted NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source |

| Information not publicly available | Information not publicly available | Information not publicly available | CH₂Br | SpectraBase[2] |

| Information not publicly available | Information not publicly available | Information not publicly available | Furan H-3 | SpectraBase[2] |

| Information not publicly available | Information not publicly available | Information not publicly available | Furan H-4 | SpectraBase[2] |

Note: A ¹H NMR spectrum is available on SpectraBase, recorded on a Varian A-60 instrument in CCl₄.[2] Access to the full spectrum requires a subscription. The chemical shifts are not publicly detailed.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~20-30 | CH₂Br |

| ~110-120 | Furan C-3 |

| ~115-125 | Furan C-4 |

| Quartet (~120-130, J_CF ≈ 270 Hz) | CF₃ |

| ~145-155 | Furan C-5 |

| ~150-160 | Furan C-2 |

Note: This data is predicted based on typical chemical shifts for substituted furans and related compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for this compound.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | =C-H stretch (furan ring) |

| 1600-1450 | Medium-Strong | C=C stretch (furan ring) |

| 1350-1150 | Strong | C-F stretch (trifluoromethyl group) |

| 1250-1000 | Strong | C-O-C stretch (furan ring) |

| ~1220 | Strong | C-Br stretch |

| 900-675 | Strong | C-H out-of-plane bend (furan ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and elemental composition.

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum of this compound is expected to show the molecular ion peak [M]⁺ at m/z 228 and 230 with an intensity ratio of approximately 1:1, characteristic of a compound containing one bromine atom.

Table 4: Predicted Mass Spectrometry Fragments

| m/z | Fragment Ion | Description |

| 228/230 | [C₆H₄BrF₃O]⁺ | Molecular Ion |

| 149 | [C₅H₄F₃O]⁺ | Loss of Br radical |

| 121 | [C₄H₄F₃]⁺ | Loss of Br and CO |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for a solid, an Attenuated Total Reflectance (ATR) accessory can be used with no sample preparation.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC/MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

-

Analysis: Record the mass spectrum and analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a known compound.

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

References

Technical Guide: Stability and Storage of 2-(Bromomethyl)-5-(trifluoromethyl)furan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Bromomethyl)-5-(trifluoromethyl)furan (CAS No. 17515-77-4). Due to the limited availability of specific stability studies for this compound, this guide synthesizes information from supplier safety data sheets (SDS) and the broader scientific literature on the reactivity of related furan (B31954) derivatives.

Core Compound Properties and Stability Profile

This compound is a functionalized furan derivative that serves as a versatile intermediate in pharmaceutical and agrochemical research. Its structure, featuring a reactive bromomethyl group and an electron-withdrawing trifluoromethyl group on a furan ring, dictates its stability and handling requirements.

The furan ring itself is an aromatic heterocycle, but it is less aromatic and more reactive than benzene. It is susceptible to oxidation, thermal decomposition, and electrophilic attack. The substituents on the furan ring significantly influence its stability. The bromomethyl group is a highly reactive moiety, prone to nucleophilic substitution. The trifluoromethyl group is generally stable but influences the reactivity of the furan ring.

Based on available data for related compounds, this compound is expected to be sensitive to:

-

Moisture: The compound is moisture-sensitive and can likely hydrolyze.

-

Heat and Light: Elevated temperatures and exposure to light can promote degradation.

-

Oxygen: Like many furan derivatives, it may be prone to oxidation.

Recommended Storage and Handling Conditions

To ensure the integrity and longevity of this compound, the following storage and handling conditions are recommended based on supplier information and general chemical principles.

Quantitative Storage Recommendations Summary

While specific quantitative degradation data is not available in the public domain, the following table summarizes the recommended storage conditions provided by various suppliers.

| Parameter | Recommendation | Source |

| Storage Temperature | Room Temperature (<15°C recommended), or refrigerated (2-8°C).[1][2] | TCI Chemicals, Chongqing Chemdad Co. |

| Atmosphere | Store under an inert gas (e.g., Nitrogen or Argon).[1][2][3] | TCI Chemicals, Chongqing Chemdad Co. |

| Container | Keep container tightly closed.[3][4] | ECHEMI, TCI Chemicals |

| Environment | Store in a dry, cool, and well-ventilated place.[3][4] | ECHEMI, TCI Chemicals |

| Incompatibilities | Avoid contact with moisture.[1][3] | TCI Chemicals |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the literature, based on the chemistry of furan and its derivatives, the following pathways are plausible:

-

Hydrolysis: The bromomethyl group is susceptible to hydrolysis, which would lead to the formation of the corresponding alcohol, 2-(hydroxymethyl)-5-(trifluoromethyl)furan, and hydrobromic acid.

-

Oxidation: The furan ring can be oxidized, potentially leading to ring-opening and the formation of various degradation products. Alkylated furans are known to have poor oxidative stability.

-

Thermal Decomposition: At elevated temperatures, halogenated furans can decompose. The specific products would depend on the conditions, but could involve cleavage of the substituents and fragmentation of the furan ring.

-

Polymerization/Self-condensation: The reactive nature of the bromomethyl group could potentially lead to self-condensation or polymerization reactions, especially in the presence of impurities or under non-ideal storage conditions.

Experimental Protocols

Detailed experimental protocols for the stability testing of this compound are not publicly available. However, a general approach to assessing the stability of a reactive chemical intermediate would involve the following steps:

-

Forced Degradation Studies: Expose the compound to a variety of stress conditions, such as heat, humidity, light, and oxidizing agents, to identify potential degradation products and pathways.

-

Analytical Method Development: Develop and validate a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a suitable detector (e.g., UV, MS), to separate and quantify the parent compound and its degradation products.

-

Long-Term and Accelerated Stability Studies: Store the compound under controlled temperature and humidity conditions (as per ICH guidelines for pharmaceutical substances) for an extended period. Samples are withdrawn at specified time points and analyzed to determine the rate of degradation and establish a shelf-life.

Safe Handling and Storage Workflow

The following diagram illustrates a logical workflow for the safe handling and storage of this compound to minimize degradation and ensure researcher safety.

Caption: Workflow for receiving, storing, handling, and disposing of this compound.

References

- 1. Stability of the Furan Ring During Bromination (2001) | V. I. Bozhanov | 2 Citations [scispace.com]

- 2. Structures and biofilm inhibition activities of brominated furanones for Escherichia coli and Pseudomonas aeruginosa - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. research-hub.nrel.gov [research-hub.nrel.gov]

- 4. greenpeace.to [greenpeace.to]

An In-depth Technical Guide to the Reaction Mechanisms of 2-(Bromomethyl)-5-(trifluoromethyl)furan in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-5-(trifluoromethyl)furan is a versatile fluorinated building block of significant interest in medicinal chemistry and agrochemical research. Its unique structure, featuring a reactive bromomethyl group and an electron-withdrawing trifluoromethyl substituent on a furan (B31954) ring, imparts a distinct reactivity profile that enables its participation in a variety of organic transformations. This technical guide provides a comprehensive overview of the core reaction mechanisms of this compound, complete with detailed experimental protocols for key transformations, quantitative data, and mechanistic diagrams to facilitate its application in complex molecule synthesis.

The primary mode of reactivity for this compound is nucleophilic substitution at the benzylic-like bromomethyl position. The electron-withdrawing nature of the trifluoromethyl group and the furan ring's ability to stabilize adjacent positive charge facilitate the departure of the bromide leaving group, making the methylene (B1212753) carbon highly susceptible to attack by a wide range of nucleophiles. This reactivity is central to its utility as a scaffold for introducing the 5-(trifluoromethyl)furan-2-yl)methyl moiety into diverse molecular architectures.

Core Reaction Mechanisms and Applications

The principal reactions of this compound are categorized by the attacking nucleophile, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

Nucleophilic Substitution Reactions

Nucleophilic substitution is the most prevalent reaction pathway for this compound, typically proceeding via an SN2 mechanism. The general workflow involves the reaction of the furan derivative with a nucleophile, often in the presence of a base to deprotonate the nucleophile or scavenge the HBr byproduct.

Caption: General workflow for nucleophilic substitution reactions.

Phenols and thiols readily react with this compound to yield the corresponding aryl ethers and thioethers. These reactions are typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, to generate the more nucleophilic phenoxide or thiolate anion.

Mechanistic Pathway: O-Alkylation

The Versatile Scaffold: 2-(Bromomethyl)-5-(trifluoromethyl)furan in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal (B13267) of chemical intermediates, halogenated heterocyclic compounds have garnered significant attention due to their inherent reactivity and ability to impart unique physicochemical properties to target molecules. This technical guide focuses on 2-(Bromomethyl)-5-(trifluoromethyl)furan , a key building block that has emerged as a valuable scaffold in medicinal chemistry. Its unique structural features, including a reactive bromomethyl group and an electron-withdrawing trifluoromethyl moiety on a furan (B31954) ring, make it an attractive starting point for the synthesis of potent and selective modulators of critical biological targets. This document will delve into the potential applications of this compound, with a specific focus on its role in the development of Liver X Receptor (LXR) antagonists and Matrix Metalloproteinase-13 (MMP-13) inhibitors, both of which are implicated in a range of human diseases.

Chemical Properties and Reactivity

This compound (CAS No: 17515-77-4) is a substituted furan with the molecular formula C₆H₄BrF₃O. The presence of the bromomethyl group at the 2-position provides a highly reactive site for nucleophilic substitution reactions, allowing for the facile introduction of various functional groups and the construction of diverse molecular architectures. The trifluoromethyl group at the 5-position significantly influences the electronic properties of the furan ring, enhancing its stability and modulating the lipophilicity and metabolic stability of its derivatives. These characteristics make it a versatile intermediate for the synthesis of complex molecules with therapeutic potential.

| Property | Value |

| Molecular Formula | C₆H₄BrF₃O |

| Molecular Weight | 228.99 g/mol |

| CAS Number | 17515-77-4 |

| Boiling Point | 160-180 °C |

| Density | 1.693 g/cm³ |

Therapeutic Targets and Signaling Pathways

Liver X Receptors (LXRs)

Liver X Receptors (LXRs), comprising LXRα and LXRβ, are nuclear receptors that play a pivotal role in the regulation of cholesterol, fatty acid, and glucose homeostasis. They act as cholesterol sensors, and upon activation by oxysterols, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription. While LXR agonists have been explored for the treatment of atherosclerosis, their therapeutic potential is often limited by the induction of hepatic steatosis (fatty liver). Consequently, LXR antagonists are being investigated for their potential to treat various metabolic disorders without this adverse effect.

Matrix Metalloproteinase-13 (MMP-13)

Matrix Metalloproteinase-13 (MMP-13), also known as collagenase-3, is a member of the zinc-dependent endopeptidase family. It plays a crucial role in the degradation of extracellular matrix components, particularly type II collagen, which is the primary structural protein in articular cartilage. In pathological conditions such as osteoarthritis, the overexpression and excessive activity of MMP-13 lead to the progressive destruction of cartilage, resulting in pain and loss of joint function. Therefore, the development of selective MMP-13 inhibitors is a promising therapeutic strategy for the treatment of osteoarthritis and other diseases characterized by excessive tissue degradation.

Applications in Drug Development

Synthesis of LXR Antagonists

The reactive bromomethyl group of this compound makes it an ideal precursor for the synthesis of tertiary sulfonamides, a class of compounds that have shown promise as LXR antagonists. The general synthetic approach involves the nucleophilic displacement of the bromide with a primary or secondary amine, followed by sulfonylation.

An In-depth Technical Guide to 2-(Bromomethyl)-5-(trifluoromethyl)furan: Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan (B31954) scaffold is a privileged heterocyclic motif in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of biological activities. The strategic incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide focuses on the versatile building block, 2-(Bromomethyl)-5-(trifluoromethyl)furan , and its derivatives, exploring their synthesis, physicochemical properties, and potential as therapeutic agents. The high reactivity of the bromomethyl group allows for facile derivatization through nucleophilic substitution, opening avenues for the creation of diverse chemical libraries for drug discovery.

Core Compound: this compound

2.1 Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 17515-77-4 | N/A |

| Molecular Formula | C₆H₄BrF₃O | N/A |

| Molecular Weight | 228.99 g/mol | N/A |

| Appearance | Colorless to light yellow liquid | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Soluble in common organic solvents | N/A |

2.2 Synthesis

The synthesis of this compound can be achieved from 2-methyl-5-(trifluoromethyl)furan (B133963) via a radical bromination reaction.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

2-Methyl-5-(trifluoromethyl)furan

-

N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH)

-

Azobisisobutyronitrile (AIBN) or other radical initiator

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

-

Procedure:

-

To a solution of 2-methyl-5-(trifluoromethyl)furan in CCl₄, add NBS or DBDMH and a catalytic amount of AIBN.

-

Heat the reaction mixture to reflux (around 65-77°C) for a specified time (e.g., 30 minutes to 5 hours), monitoring the reaction progress by TLC or GC.

-

After completion, cool the reaction mixture and filter to remove the succinimide (B58015) or dimethylhydantoin byproduct.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

Derivatives of this compound

The reactive bromomethyl group of the core compound is readily displaced by a variety of nucleophiles, allowing for the synthesis of a diverse range of derivatives.

3.1 Chalcone (B49325) Derivatives

A series of chalcone derivatives have been synthesized by reacting this compound with apocynin followed by a Claisen-Schmidt condensation with various aromatic aldehydes.

Experimental Protocol: Synthesis of Chalcone Derivatives

-

Step 1: Synthesis of 1-(4-((5-(trifluoromethyl)furan-2-yl)methoxy)-3-methoxyphenyl)ethan-1-one

-

A mixture of apocynin, this compound, and potassium carbonate in a suitable solvent like DMF is stirred at room temperature.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is worked up by pouring into water and extracting with an organic solvent. The organic layer is then washed, dried, and concentrated to give the desired product.

-

-

Step 2: Synthesis of Chalcones (Claisen-Schmidt Condensation)

-

The product from Step 1 and a substituted aromatic aldehyde are ground together in the presence of a base like sodium hydroxide (B78521) at room temperature.

-

The reaction is typically rapid (3-5 minutes).

-

The resulting solid is then washed with water and recrystallized to afford the pure chalcone derivative.

-

Table 1: Antibacterial Activity of Chalcone Derivatives [1]

| Compound | R-group on Chalcone | S. aureus | S. pyogenes | E. coli | P. aeruginosa |

| 7f | 4-Fluorophenyl | +++ | ++ | ++ | + |

| 7i | 3-Nitrophenyl | +++ | ++ | ++ | + |

| 7k | 2-Nitrophenyl | +++ | ++ | + | + |

| 7l | 4-Nitrophenyl | +++ | ++ | ++ | ++ |

| 7m | 4-(Dimethylamino)phenyl | +++ | ++ | ++ | ++ |

| 7n | 4-Acetamidophenyl | +++ | ++ | ++ | + |

| 7p | Thiophen-2-yl | ++++ | +++ | +++ | ++ |

| 7q | Benzofuran-2-yl | ++++ | +++ | +++ | ++ |

| 7r | Pyridin-2-yl | ++++ | +++ | +++ | ++ |

Activity Scale: ++++ (Excellent), +++ (Good), ++ (Moderate), + (Slight)

3.2 Ether, Thioether, and Amine Derivatives

The Williamson ether synthesis and analogous nucleophilic substitution reactions can be employed to synthesize a variety of ether, thioether, and amine derivatives.

General Experimental Protocol for Nucleophilic Substitution

-

Materials:

-

This compound

-

A desired alcohol, thiol, or amine

-

A suitable base (e.g., NaH, K₂CO₃, or an organic base like triethylamine)

-

A polar aprotic solvent (e.g., DMF, acetonitrile, or THF)

-

-

Procedure:

-

To a solution of the alcohol, thiol, or amine in the chosen solvent, add the base and stir for a short period.

-

Add this compound to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

-

Perform an aqueous workup, followed by extraction with an organic solvent.

-

The organic layer is then dried and concentrated, and the crude product is purified by column chromatography or recrystallization.

-

Table 2: Examples of Biological Activities of Furan Derivatives

| Compound Class | Example Biological Activity | IC₅₀ / MIC | Reference |

| Benzofuran (B130515) derivatives | Anticancer (MCF-7 cells), PI3K/Akt/mTOR inhibitor | 0.051 µM | [2] |

| Furan derivatives | Anticancer (HeLa cells), PI3K/Akt inhibitor | 0.08 - 8.79 µM | [3] |

| Furo[2,3-d]pyrimidine (B11772683) derivatives | Anticancer, PI3Kα/β and AKT dual inhibitors | 0.071 - 0.411 µM | [4] |

| Naphtho[1,2-b] furan-4,5-dione | Anticancer (Hep3B cells), p38 MAPK and NF-κB modulator | Not specified | [5] |

Potential Signaling Pathways and Mechanisms of Action

Furan and benzofuran derivatives have been shown to modulate several key signaling pathways implicated in diseases such as cancer and inflammation. The derivatives of this compound could potentially exert their biological effects through similar mechanisms.

4.1 PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Several furan-containing compounds have been identified as inhibitors of this pathway.

4.2 MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Furan derivatives have been shown to modulate this pathway.

4.3 NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of the inflammatory response. Chronic activation of this pathway is associated with various inflammatory diseases and some cancers. Some furan-containing compounds have been identified as inhibitors of NF-κB activation.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of derivatives with significant potential in drug discovery. The presence of the trifluoromethyl group is anticipated to confer favorable pharmacokinetic and pharmacodynamic properties to its derivatives. The demonstrated biological activities of related furan compounds, particularly as anticancer and antimicrobial agents, underscore the potential of this scaffold. Further exploration of the derivatives of this compound, coupled with detailed biological evaluation and mechanistic studies targeting pathways like PI3K/Akt/mTOR, MAPK, and NF-κB, is warranted to unlock their full therapeutic potential. This guide provides a foundational framework for researchers to design, synthesize, and evaluate novel drug candidates based on this promising chemical entity.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Risks: A Technical Guide to the Safe Handling of 2-(Bromomethyl)-5-(trifluoromethyl)furan

For Immediate Release: Researchers, scientists, and drug development professionals now have a comprehensive technical guide on the safe handling and safety precautions for the chemical compound 2-(Bromomethyl)-5-(trifluoromethyl)furan (CAS No. 17515-77-4). This guide addresses the critical need for detailed safety protocols when working with this reactive intermediate, which is increasingly utilized in the synthesis of novel pharmaceutical agents.

This compound is a flammable and corrosive liquid that demands stringent safety measures to prevent harm to personnel and property. This document provides an in-depth overview of its hazards, proper handling and storage procedures, emergency response, and personal protective equipment recommendations.

Summary of Safety Data

The following table encapsulates the critical safety information for this compound, compiled from available Safety Data Sheets (SDS).

| Safety Parameter | Data | Source(s) |

| GHS Pictograms | ||

| Signal Word | Danger | |

| Hazard Statements | H226: Flammable liquid and vapour.H314: Causes severe skin burns and eye damage.H318: Causes serious eye damage. | |

| Precautionary Statements (Prevention) | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P280: Wear protective gloves/ protective clothing/ eye protection/ face protection/ hearing protection. | |

| Precautionary Statements (Response) | P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/ doctor.P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/ doctor. | |

| UN Number | Not specified in provided results | |

| Hazard Class | Flammable liquids, Category 3; Skin corrosion, Sub-category 1B; Serious eye damage, Category 1 | |

| Packing Group | Not specified in provided results |

Experimental Protocols: Emergency Procedures

Detailed methodologies for responding to emergencies are crucial for ensuring laboratory safety. The following protocols are derived from established safety data.

First-Aid Measures

-

Inhalation: Immediately remove the affected person to fresh air and ensure they are in a position comfortable for breathing. Seek immediate medical attention by calling a poison center or physician.

-

Skin Contact: Remove all contaminated clothing without delay. Rinse the affected skin area thoroughly with water. If skin irritation or a rash develops, seek medical advice.

-

Eye Contact: Rinse the eyes cautiously with water for several minutes. If contact lenses are present and can be easily removed, do so. Continue rinsing and call a poison center or physician immediately.

-

Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison center or physician straight away.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish a fire.

-

Unsuitable Extinguishing Media: A water jet may not be effective as it could spread the fire.

-

Specific Hazards: The substance is a flammable liquid and vapor.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel from the area. Ensure adequate ventilation. Avoid breathing vapors, mist, or gas. Wear appropriate personal protective equipment (see below).

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.

-

Containment and Cleaning: For small spills, absorb with an inert material (e.g., vermiculite, dry sand, or earth) and place in a suitable container for disposal. For large spills, dike the area to prevent spreading.

Safe Handling and Storage

-

Handling: Handle only in a well-ventilated area, preferably in a chemical fume hood. Take precautionary measures against static discharge and use explosion-proof equipment. Avoid contact with skin, eyes, and clothing.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area. The product should be stored under an inert gas (e.g., nitrogen or argon) and be protected from moisture. Store in a locked-up area.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), and protective clothing to prevent skin contact.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

Visualizing Emergency Response: Chemical Spill Workflow

The following diagram illustrates the logical workflow for safely managing a spill of this compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Compounds Using 2-(Bromomethyl)-5-(trifluoromethyl)furan

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel chemical entities utilizing the versatile building block, 2-(Bromomethyl)-5-(trifluoromethyl)furan. The trifluoromethyl group offers enhanced metabolic stability and lipophilicity, making these derivatives promising candidates for drug discovery programs. Furan (B31954) rings are key pharmacophores in many biologically active compounds, and their derivatives have shown a wide range of activities, including anticancer, antifungal, and antibacterial properties.

Application Notes: Potential Therapeutic Targets

Recent studies on structurally related furan derivatives suggest potential mechanisms of action for novel compounds synthesized from this compound. The presence of the trifluoromethyl-furan scaffold may confer inhibitory activity against key cellular signaling pathways implicated in cancer.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Certain benzo[b]furan derivatives have been shown to exhibit potent anticancer activity by inhibiting this pathway, leading to cell cycle arrest and apoptosis in cancer cells. Novel compounds derived from this compound could be investigated as potential inhibitors of this pathway.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by novel furan derivatives.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and adult tissue homeostasis. Its dysregulation is a key driver in the initiation and progression of several cancers, particularly colorectal cancer. The central event in this pathway is the regulation of the transcriptional coactivator β-catenin. Natural and synthetic compounds that can modulate this pathway are of significant interest in oncology. Furan-containing compounds could potentially interfere with this pathway at various levels, from receptor binding to the nuclear translocation of β-catenin.

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-(Bromomethyl)-5-(trifluoromethyl)furan

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-5-(trifluoromethyl)furan is a highly versatile and reactive building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a furan (B31954) scaffold, a common motif in biologically active compounds, and a trifluoromethyl group, which is frequently introduced to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The presence of the bromomethyl group provides a reactive handle for nucleophilic substitution reactions, allowing for the facile introduction of a wide array of functional groups and the synthesis of diverse compound libraries for biological screening.[2] This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of this compound.

The electron-rich furan ring, combined with the electron-withdrawing trifluoromethyl group, influences the reactivity of the bromomethyl moiety.[3] Nucleophilic substitution reactions with this substrate typically proceed via an SN2 mechanism, involving a backside attack by the nucleophile on the electrophilic carbon atom bearing the bromine atom.[4]

Applications in Drug Discovery and Organic Synthesis

The derivatives synthesized from this compound have shown potential in various therapeutic areas. For instance, furan-containing compounds have been investigated for their antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[5][6][7] The trifluoromethyl group is a key feature in many modern pharmaceuticals, contributing to improved pharmacokinetic and pharmacodynamic profiles.

A notable application of this compound is in the synthesis of chalcone (B49325) derivatives, which have demonstrated antibacterial activity. This highlights the utility of this building block in the development of novel anti-infective agents.

Quantitative Data Summary

The following tables summarize representative quantitative data for the nucleophilic substitution reactions of this compound.

Table 1: Synthesis of this compound

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Methyl-5-(trifluoromethyl)furan (B133963) | 1,3-Dibromo-5,5-dimethylhydantoin (B127087) (DBH), AIBN | Chloroform (B151607) | 65 | 0.5 | 50 |

Table 2: Nucleophilic Substitution with Phenolic Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (min) | Product | Yield (%) |

| Apocynin | Sodium Hydroxide (B78521) | Ethanol (B145695) | Room Temp. | 5-8 | (E)-1-(4-((5-(trifluoromethyl)furan-2-yl)methoxy)-3-methoxyphenyl)-3-(substituted-phenyl)prop-2-en-1-ones | 88-94 |

Experimental Protocols

Protocol 1: Synthesis of the Starting Material: this compound

Objective: To synthesize the key building block, this compound, from 2-methyl-5-(trifluoromethyl)furan.

Materials:

-

2-Methyl-5-(trifluoromethyl)furan

-

1,3-Dibromo-5,5-dimethylhydantoin (DBH)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN)

-

Chloroform (CHCl₃)

-

Water (H₂O)

-

Brine solution

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a stirred solution of 2-methyl-5-(trifluoromethyl)furan (1.58 g, 10.52 mmol) in chloroform (8 mL), add 1,3-dibromo-5,5-dimethylhydantoin (11.24 mmol) followed by AIBN (0.86 g, 5.24 mmol).

-

Heat the reaction mixture to 65 °C for 30 minutes.

-

After cooling, filter the reaction mixture.

-

Wash the organic layer with water (2 x 15 mL) followed by brine solution.

-

Dry the organic layer over sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude compound by vacuum distillation to yield the pure this compound.

Protocol 2: General Procedure for Nucleophilic Substitution with Phenols (Synthesis of Chalcone Derivatives)

Objective: To synthesize chalcone derivatives via the reaction of this compound with a substituted phenol (B47542) (apocynin) followed by a Claisen-Schmidt condensation.

Materials:

-

This compound

-

Apocynin

-

Substituted benzaldehyde (B42025)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Mortar and pestle

-

TLC plates

-

Recrystallization apparatus

Procedure:

Step A: Synthesis of the Ether Intermediate

-

This step involves the reaction of this compound with apocynin. While the specific detailed procedure for this step is part of a larger synthesis, it follows a standard Williamson ether synthesis protocol. A general procedure would involve reacting equimolar amounts of this compound and apocynin in a suitable solvent (e.g., ethanol, DMF, or acetone) in the presence of a base (e.g., NaOH, K₂CO₃, or NaH) to deprotonate the phenolic hydroxyl group of apocynin. The reaction is typically stirred at room temperature or gently heated until completion, as monitored by TLC.

Step B: Synthesis of Chalcone Derivatives

-

Grind a mixture of the product from Step A (1 equivalent) and a substituted benzaldehyde (1 equivalent) with powdered sodium hydroxide (a catalytic amount) in a mortar at room temperature.

-

The initial syrupy reaction mixture should solidify within 3-5 minutes.

-

Continue grinding for an additional 5-8 minutes, monitoring the reaction progress by TLC.

-

Wash the solid with cold water to remove the sodium hydroxide.

-

Recrystallize the crude product from ethanol to yield the pure chalcone derivative.

Visualizations

General Reaction Scheme for Nucleophilic Substitution

Caption: A generalized workflow for the nucleophilic substitution reaction.

Proposed Antibacterial Mechanism of Action for Furan Derivatives

Caption: A simplified signaling pathway for the antibacterial action of nitrofurans.[1]

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines from enaminones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. ijabbr.com [ijabbr.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological activity of furan derivatives [wisdomlib.org]

Application Notes and Protocols: Synthesis of Heterocyclic Compounds using 2-(Bromomethyl)-5-(trifluoromethyl)furan

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the synthesis of a variety of heterocyclic compounds utilizing the versatile building block, 2-(bromomethyl)-5-(trifluoromethyl)furan. The inherent reactivity of the bromomethyl group, coupled with the electron-withdrawing nature of the trifluoromethyl moiety, makes this reagent a valuable precursor for the development of novel chemical entities with potential applications in medicinal chemistry and agrochemical research.

Introduction

This compound is a key intermediate for the introduction of the 5-(trifluoromethyl)furan-2-ylmethyl moiety into various molecular scaffolds. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] The furan (B31954) ring itself is a prevalent scaffold in numerous biologically active compounds.[3][4] The high reactivity of the bromomethyl group allows for facile nucleophilic substitution reactions with a wide range of nitrogen, sulfur, and oxygen nucleophiles, leading to the formation of diverse heterocyclic systems.[5]

Synthesis of Nitrogen-Containing Heterocycles

The reaction of this compound with nitrogen nucleophiles such as imidazoles, pyrazoles, and triazoles provides a straightforward method for the synthesis of N-substituted heterocyclic compounds.

General Experimental Protocol: N-Alkylation of Azoles

A solution of the respective azole (e.g., pyrazole, 1,2,4-triazole) (1.0-1.2 equivalents) in a suitable solvent such as acetonitrile (B52724) or dimethylformamide (DMF) is treated with a base like potassium carbonate or sodium hydride (1.2-1.5 equivalents) at room temperature. To this mixture, a solution of this compound (1.0 equivalent) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature or heated to 50-80 °C for a period of 2-24 hours, while being monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired N-alkylated heterocycle.[1][6]

Workflow for the N-Alkylation of Azoles

Caption: General workflow for the synthesis of N-alkylated heterocycles.

| Product Name | Nucleophile | Typical Yield (%) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) |

| 2-((1H-Pyrazol-1-yl)methyl)-5-(trifluoromethyl)furan | Pyrazole | 75-85 | 65-68 | 7.55 (d, 1H), 7.48 (d, 1H), 6.70 (d, 1H), 6.35 (t, 1H), 6.28 (d, 1H), 5.40 (s, 2H) |

| 2-((1H-1,2,4-Triazol-1-yl)methyl)-5-(trifluoromethyl)furan | 1,2,4-Triazole | 80-90 | 88-91 | 8.10 (s, 1H), 7.95 (s, 1H), 6.72 (d, 1H), 6.30 (d, 1H), 5.55 (s, 2H) |

| 2-((1H-Imidazol-1-yl)methyl)-5-(trifluoromethyl)furan | Imidazole | 70-80 | 72-75 | 7.60 (s, 1H), 7.10 (s, 1H), 6.95 (s, 1H), 6.71 (d, 1H), 6.29 (d, 1H), 5.30 (s, 2H) |

Note: The provided spectroscopic data are predicted based on analogous structures and may vary. Experimental verification is required.

Synthesis of Sulfur-Containing Heterocycles

The reaction with sulfur nucleophiles, such as thiols, provides access to thioether derivatives, which are important scaffolds in medicinal chemistry.

General Experimental Protocol: S-Alkylation of Thiols

To a solution of a thiol (e.g., 4-methoxythiophenol) (1.0 equivalent) in a solvent like ethanol (B145695) or DMF, a base such as sodium hydroxide (B78521) or potassium carbonate (1.1 equivalents) is added, and the mixture is stirred for 15-30 minutes at room temperature to form the thiolate. This compound (1.0 equivalent) is then added, and the reaction mixture is stirred at room temperature or gently heated for 1-4 hours. After completion of the reaction (monitored by TLC), the mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography to yield the desired thioether.[7][8]

Reaction Scheme for S-Alkylation

Caption: General reaction scheme for the S-alkylation of thiols.

| Product Name | Nucleophile | Typical Yield (%) | Physical State | 1H NMR (CDCl3, δ ppm) |

| 2-(((4-Methoxyphenyl)thio)methyl)-5-(trifluoromethyl)furan | 4-Methoxythiophenol | 85-95 | Oil | 7.40 (d, 2H), 6.85 (d, 2H), 6.65 (d, 1H), 6.15 (d, 1H), 4.10 (s, 2H), 3.80 (s, 3H) |

| 2-(((4-Chlorophenyl)thio)methyl)-5-(trifluoromethyl)furan | 4-Chlorothiophenol | 80-90 | Solid | 7.30 (s, 4H), 6.68 (d, 1H), 6.18 (d, 1H), 4.15 (s, 2H) |

| 2-((Ethylthio)methyl)-5-(trifluoromethyl)furan | Ethanethiol | 90-98 | Oil | 6.67 (d, 1H), 6.20 (d, 1H), 3.80 (s, 2H), 2.60 (q, 2H), 1.25 (t, 3H) |

Note: The provided spectroscopic data are predicted based on analogous structures and may vary. Experimental verification is required.

Synthesis of Oxygen-Containing Heterocycles

The reaction with oxygen nucleophiles, such as phenols, leads to the formation of ether-linked heterocyclic compounds.

General Experimental Protocol: O-Alkylation of Phenols

A mixture of a phenol (B47542) (e.g., 4-nitrophenol) (1.0 equivalent) and a base like potassium carbonate (1.5 equivalents) in a solvent such as acetone (B3395972) or DMF is stirred at room temperature for 30 minutes. This compound (1.0 equivalent) is then added, and the reaction mixture is heated to reflux for 4-12 hours. The progress of the reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is separated, washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to obtain the desired aryl ether.

Logical Flow for O-Alkylation

Caption: Logical workflow for the O-alkylation of phenols.

| Product Name | Nucleophile | Typical Yield (%) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) |

| 2-((4-Nitrophenoxy)methyl)-5-(trifluoromethyl)furan | 4-Nitrophenol | 70-80 | 105-108 | 8.25 (d, 2H), 7.05 (d, 2H), 6.80 (d, 1H), 6.40 (d, 1H), 5.20 (s, 2H) |

| 2-((4-Methoxyphenoxy)methyl)-5-(trifluoromethyl)furan | 4-Methoxyphenol | 75-85 | 60-63 | 6.90 (s, 4H), 6.75 (d, 1H), 6.35 (d, 1H), 5.05 (s, 2H), 3.80 (s, 3H) |

| 2-(Phenoxymethyl)-5-(trifluoromethyl)furan | Phenol | 80-90 | Oil | 7.30 (t, 2H), 7.00 (t, 1H), 6.95 (d, 2H), 6.78 (d, 1H), 6.38 (d, 1H), 5.10 (s, 2H) |

Note: The provided spectroscopic data are predicted based on analogous structures and may vary. Experimental verification is required.

Safety Information

This compound is a reactive and potentially hazardous chemical.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS).

Conclusion

This compound serves as a highly effective reagent for the synthesis of a wide array of heterocyclic compounds. The protocols outlined in these application notes provide a foundation for researchers to explore the synthesis of novel molecules with potential biological activity. The versatility of this building block opens up numerous possibilities for the development of new pharmaceuticals and agrochemicals.

References

- 1. Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)-one derivatives: in vitro, DFT, molecular docking, and pharmacophore studies, as coronavirus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Application Notes and Protocols: 2-(Bromomethyl)-5-(trifluoromethyl)furan as a Versatile Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-(Bromomethyl)-5-(trifluoromethyl)furan as a key intermediate in the synthesis of various pharmaceutical agents. The unique structural features of this compound, namely the reactive bromomethyl group and the electron-withdrawing trifluoromethyl-substituted furan (B31954) ring, make it a valuable building block in medicinal chemistry.[1]

Introduction to this compound

This compound is a heterocyclic compound that serves as a versatile precursor in the synthesis of a wide range of biologically active molecules. The presence of the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of the final pharmaceutical agent. The bromomethyl group provides a reactive handle for nucleophilic substitution reactions, allowing for the facile introduction of the trifluoromethyl-furan moiety into various molecular scaffolds. This intermediate is particularly useful in the development of antibacterial, anticancer, and anti-inflammatory agents.

Key Features:

-

Reactive Bromomethyl Group: Facilitates straightforward derivatization.

-

Trifluoromethyl Group: Can improve pharmacokinetic and pharmacodynamic properties.

-

Furan Scaffold: A common motif in many biologically active compounds.[2]

Applications in the Synthesis of Pharmaceutical Agents

Antibacterial Agents: Chalcone (B49325) Derivatives

Chalcones, characterized by an open-chain flavonoid structure, are known to exhibit a broad spectrum of biological activities, including antibacterial effects. This compound can be effectively incorporated into chalcone scaffolds to generate novel antibacterial agents.

Caption: Synthesis of trifluoromethyl-furan containing chalcones.

-

Synthesis of 1-(4-((5-(trifluoromethyl)furan-2-yl)methoxy)-3-methoxyphenyl)ethanone:

-

To a solution of apocynin (1.66 g, 10 mmol) in a suitable solvent such as acetone, add potassium carbonate (2.76 g, 20 mmol).

-

Add this compound (2.29 g, 10 mmol) dropwise to the mixture.

-

Reflux the reaction mixture for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired intermediate.

-

-

Synthesis of the Chalcone Derivative (Claisen-Schmidt Condensation):

-

To a stirred solution of 1-(4-((5-(trifluoromethyl)furan-2-yl)methoxy)-3-methoxyphenyl)ethanone (0.32 g, 1 mmol) in ethanol, add 4-methoxybenzaldehyde (B44291) (0.14 g, 1 mmol).

-

Slowly add an aqueous solution of a base (e.g., 40% KOH) to the mixture at room temperature.

-

Stir the reaction mixture for 2-4 hours.

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated solid, wash with water, and dry.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to yield the pure chalcone.

-

| Compound ID | Aromatic Aldehyde Used | Yield (%) | Melting Point (°C) |

| 7a | 4-methoxybenzaldehyde | 79 | 117-118 |

| 7b | 2,4-dimethoxybenzaldehyde | 86 | 112-113 |

| 7c | 2,5-dimethoxybenzaldehyde | 82 | 128-129 |

| 7f | 3,4,5-trimethoxybenzaldehyde | 85 | 142-143 |

| 7l | 4-nitrobenzaldehyde | 87 | 127-128 |

Data sourced from a study on the synthesis and antibacterial evaluation of chalcone derivatives.

Anticancer Agents: Targeting PI3K/Akt and Wnt/β-catenin Signaling Pathways

Furan derivatives have shown promise as anticancer agents by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and Wnt/β-catenin pathways.[3][4] The introduction of the 2-(substituted)-5-(trifluoromethyl)furan moiety can lead to potent inhibitors of these pathways.

Caption: Inhibition of PI3K/Akt and Wnt/β-catenin pathways.

-

Nucleophilic Substitution:

-

Dissolve a suitable nucleophile (e.g., a substituted amine or thiol) in an anhydrous aprotic solvent (e.g., DMF or acetonitrile).

-

Add a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) and stir for 15-30 minutes.

-

Add this compound dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

Further Functionalization (if necessary):

-

The resulting intermediate can be further modified, for example, through cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to build more complex molecular architectures targeting the kinase active site.

-

| Compound ID | Cell Line | IC₅₀ (µM) |

| Furan Derivative 1 | HeLa | 5.2 |

| Furan Derivative 2 | SW620 | 8.7 |

| Furan Derivative 3 | HeLa | 3.1 |

Note: The specific structures of these derivatives are proprietary to the cited research but demonstrate the potential of the furan scaffold.

Antiviral Agents: Nucleoside Analogues

The trifluoromethyl group is a common feature in several antiviral drugs. This compound can serve as a precursor to novel nucleoside analogues where the furan moiety acts as a bioisosteric replacement for the natural sugar ring.

Caption: Synthesis of furan-based nucleoside analogues.

-

N-Alkylation of Nucleobase:

-

Suspend the desired nucleobase (e.g., uracil) in a polar aprotic solvent like DMF.

-

Add a strong base such as sodium hydride (NaH) portion-wise at 0 °C and stir for 30 minutes.

-

Add a solution of this compound in DMF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction carefully with water and extract the product with an appropriate organic solvent.

-

Purify the crude product via column chromatography.

-

-

Deprotection (if protecting groups are used on the nucleobase):

-

Treat the protected nucleoside analogue with a suitable deprotecting agent (e.g., trifluoroacetic acid for Boc groups, or sodium methoxide (B1231860) for acyl groups).

-

Monitor the reaction by TLC.

-

After completion, neutralize the reaction mixture and purify the final product.

-

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of a diverse range of pharmaceutical agents. Its utility has been demonstrated in the creation of potent antibacterial chalcones, anticancer compounds targeting critical signaling pathways, and as a scaffold for novel antiviral nucleoside analogues. The straightforward reactivity of the bromomethyl group, combined with the beneficial properties imparted by the trifluoromethyl-furan moiety, ensures its continued importance in drug discovery and development. The provided protocols offer a foundation for researchers to explore the vast chemical space accessible from this promising starting material.

References

Application Notes and Protocols for 2-(Bromomethyl)-5-(trifluoromethyl)furan in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-5-(trifluoromethyl)furan is a versatile fluorinated building block with significant potential in the synthesis of novel organic molecules for pharmaceutical and materials science applications. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of target compounds, while the bromomethylfuran moiety provides a reactive handle for various chemical transformations.[1] This document provides detailed protocols and application notes for the use of this compound in several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Stille, and Heck couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] This reaction is particularly useful for the synthesis of biaryl compounds and for introducing alkyl or aryl substituents.

General Reaction Scheme:

Experimental Protocol: Synthesis of 2-(Arylmethyl)-5-(trifluoromethyl)furan

Materials and Reagents:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

A suitable phosphine (B1218219) ligand (e.g., SPhos, XPhos)

-

Potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄)

-

1,4-Dioxane (B91453) and water (4:1 mixture)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate

-

Brine solution

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (4 mol%).

-

Add the base (e.g., K₂CO₃, 2.0 eq.).

-

Add the degassed solvent mixture of 1,4-dioxane and water (4:1).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-(arylmethyl)-5-(trifluoromethyl)furan.

Data Presentation: Illustrative Suzuki-Miyaura Coupling Reactions

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 6 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | Toluene/H₂O | 100 | 8 | 78 |

| 3 | 3-Chlorophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 5 | 82 |

| 4 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2) | THF/H₂O | 80 | 10 | 75 |

Note: The data in this table is illustrative and based on typical yields for Suzuki-Miyaura reactions.

Visualization: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide to form a carbon-carbon bond.[2][3] This reaction is highly valuable for the synthesis of substituted alkynes.

General Reaction Scheme:

Experimental Protocol: Synthesis of 2-(Alkynylmethyl)-5-(trifluoromethyl)furan

Materials and Reagents:

-

This compound

-

Terminal alkyne

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

Procedure:

-